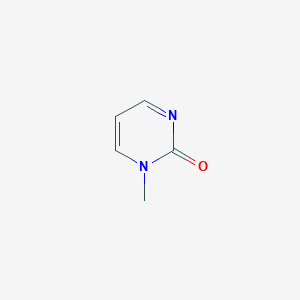

1-Methylpyrimidin-2(1H)-one

Description

Significance of Pyrimidinone Scaffolds in Modern Chemical Research

The pyrimidine (B1678525) ring system is a fundamental heterocyclic motif that is widespread in nature, most notably forming the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are essential building blocks of nucleic acids (DNA and RNA). growingscience.comresearchgate.net Beyond their profound role in biochemistry and genetics, pyrimidine derivatives and their analogues, such as pyrimidinones (B12756618), have garnered significant attention in medicinal chemistry and materials science. growingscience.comorientjchem.org These scaffolds are considered "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. growingscience.comresearchgate.net

Pyrimidinone-containing compounds have been reported to exhibit numerous biological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. growingscience.comontosight.ai The versatility of the pyrimidinone core allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with specific enzymes or receptors. rsc.org This chemical tractability has made the pyrimidinone scaffold a cornerstone in the development of novel therapeutics. growingscience.comorientjchem.org For instance, N-methyl pyrimidones have been investigated as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov The core structure's capacity for hydrogen bonding and its specific electronic distribution are key to its function as a pharmacophore. nih.gov

Historical Context and Evolution of N-Methylated Pyrimidinone Chemistry

The history of pyrimidine chemistry began long before the parent heterocycle was first synthesized. In 1776, Carl Wilhelm Scheele isolated uric acid, a purine (B94841) derivative which contains a pyrimidine ring. tezu.ernet.in This was followed by the isolation of alloxan (B1665706) in 1818 and the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by Grimaux in 1879 from urea (B33335) and malonic acid. tezu.ernet.inwikipedia.org The systematic study of pyrimidines was pioneered by Pinner, who first synthesized derivatives from amidines in 1884 and coined the name "pyrimidine" in 1885. tezu.ernet.in The unsubstituted parent pyrimidine was finally prepared in 1900 by Gabriel and Colman. tezu.ernet.inwikipedia.org

The functionalization of the pyrimidinone scaffold, particularly at the nitrogen positions, has been a critical area of development. The evolution of N-alkylation, including methylation, reflects broader trends in synthetic organic chemistry. Traditionally, N-alkylation of pyrimidinones was achieved using alkyl halides in the presence of a base like potassium carbonate or sodium hydroxide. rsc.org These methods, while effective, sometimes suffer from a lack of regioselectivity, leading to mixtures of N- and O-alkylated products. rsc.org

More recent advancements have focused on developing highly regioselective and efficient catalytic methods. Palladium-catalyzed reactions, for example, have emerged as a powerful tool for the N-alkylation of aza-heterocycles, including pyrimidinones. researchgate.net These modern techniques often employ directing groups to achieve high selectivity and can tolerate a wider range of functional groups, representing a significant evolution from the classical approaches. researchgate.net The synthesis of N-propargylated pyridinones, which can then be used in "click" cycloaddition reactions, further illustrates the sophisticated strategies now used to create complex N-substituted pyrimidinone derivatives. bohrium.com

Fundamental Structural Characteristics and Electronic Configuration of 1-Methylpyrimidin-2(1H)-one

This compound is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 and a carbonyl group at position 2. The methyl group is attached to the nitrogen at the 1-position. researchgate.net This N1-methylation is a crucial structural feature as it "locks" the tautomeric form of the ring. Pyrimidin-2(1H)-one can theoretically exist in a keto-enol tautomeric equilibrium with its 2-hydroxypyrimidine (B189755) form. nih.gov However, the presence of the methyl group on the N1 nitrogen prevents this specific tautomerization, fixing the C2 position as a carbonyl (keto) group. nih.gov

The electronic structure of the pyrimidine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. tezu.ernet.in Resonance analysis suggests that the C5 position is the most electron-rich carbon, making it a potential site for electrophilic attack, particularly if the ring is activated by electron-donating groups. tezu.ernet.in

Research into the photochemistry of 1-methyl-2(1H)-one provides significant insight into its electronic configuration. Upon absorption of UV radiation (λ > 320 nm), the molecule undergoes a Norrish type I α-cleavage, where the N1-C2 bond breaks. acs.org This photochemical ring-opening reaction leads to the formation of a conjugated isocyanate as the primary product, a process dictated by the molecule's electronic excited state behavior. acs.org This reactivity highlights the specific electronic distribution and bond strengths within the heterocyclic ring. researchgate.netacs.org

Physicochemical Properties of 1-Methylpyridin-2(1H)-one

(Note: Data for the closely related analogue 1-methylpyridin-2(1H)-one is presented here from the NIST WebBook as a reference for general properties.)

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | nist.gov |

| Molecular Weight | 109.1259 g/mol | nist.gov |

| CAS Registry Number | 694-85-9 | nist.gov |

Key Research Findings on Pyrimidinone Derivatives

| Research Area | Key Finding | Significance | Source(s) |

| Photochemistry | UV irradiation of 1-methyl-2(1H)-pyrimidinone causes a ring-opening reaction via Norrish type I cleavage to form a conjugated isocyanate. | Demonstrates a primary deactivation pathway from the electronic excited state, crucial for understanding potential photodegradation or phototoxicity. | acs.org |

| N-Alkylation | Modern methods using palladium catalysis allow for highly regioselective N-alkylation of pyrimidinone scaffolds. | Offers superior control and efficiency compared to classical methods, enabling the synthesis of complex, well-defined derivatives. | researchgate.net |

| Tautomerism | The tautomeric equilibrium in pyrimidinones (e.g., keto vs. enol forms) is highly dependent on substitution, solvent, and can be controlled through supramolecular interactions. | Tautomeric form dictates hydrogen bonding patterns and biological activity; controlling it is key for rational drug design. | nih.govnih.gov |

| Electronic Structure | Pharmacophore models for N-methyl pyrimidone inhibitors identify essential electronic features: two hydrogen bond acceptors, two donors, and an aromatic ring (AADDR). | Provides a blueprint for designing new inhibitors by highlighting the necessary electronic and spatial arrangement for biological activity. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-4-2-3-6-5(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKMCBPMBNUKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190827 | |

| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3739-81-9 | |

| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3739-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-pyrimidone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNC2W7R47V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Methylpyrimidin 2 1h One and Analogues

Direct Synthesis Approaches to the Pyrimidinone Core

Directly constructing the pyrimidinone ring system is often the most efficient route. Advanced methods focus on minimizing steps, purifying intermediates, and maximizing complexity in a single operation.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern heterocyclic synthesis. jmchemsci.comresearchgate.net These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. derpharmachemica.combohrium.com

The most renowned MCR for synthesizing pyrimidinone-like structures is the Biginelli reaction. bohrium.com This reaction typically involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). jmchemsci.com To achieve the N1-methylated target, N-methylurea can be substituted for urea in the reaction scheme. The pursuit of milder conditions and improved yields has led to numerous modifications of the original protocol. rsc.org

MCR strategies have been expanded to create a wide array of fused and substituted pyrimidinone analogues. For instance, a one-pot, three-component reaction of N,N-dimethyl-5-aminouracil, a 1,3-diketone, and phenyl glyoxal (B1671930) monohydrate derivatives can be used to synthesize pyrrolo[2,3-d]pyrimidinone derivatives. derpharmachemica.com Similarly, novel chromeno[2,3-b]pyridines featuring a pyrimidinone moiety have been assembled from salicylaldehydes, malononitrile (B47326) dimer, and 4-hydroxypyridine-2(1H)-ones. researchgate.net These approaches highlight the power of MCRs to build complex heterocyclic systems from simple, readily available starting materials.

Table 1: Examples of Multicomponent Reactions for Pyrimidinone Core Synthesis

| Reaction Type sort | Reactants sort | Product Core sort | Reference sort |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/N-methylurea | 3,4-Dihydropyrimidin-2(1H)-one | jmchemsci.combohrium.com |

| Palladium-Catalyzed MCR | Aromatic aldehyde, Urea, Alkynol | Spirofuran Pyrimidinone | rsc.org |

| Microwave-Assisted MCR | 5-Amino uracil (B121893), 1,3-Diketone, Phenyl glyoxal | Pyrrolo[2,3-d]pyrimidinone | derpharmachemica.com |

| 'On-Solvent' MCR | Benzaldehyde, Malononitrile, 4-Hydroxy-6-methylpyridin-2(1H)-one | Pyrano[3,2-c]pyridine | researchgate.netresearchgate.net |

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes are highly efficient for rapidly building molecular complexity from simple precursors.

The synthesis of fused pyrimidine (B1678525) systems often employs tandem cyclization strategies. For example, methods for synthesizing thieno[2,3-d]pyrimidine (B153573) compounds, which are important pharmacologically active molecules, frequently utilize tandem cyclizations to shorten reaction times and reduce the number of synthetic steps. sioc-journal.cn Another instance involves the regioselective cascade reaction of propargylamines with 4-hydroxy-6-methylpyridin-2(1H)-one, which proceeds through a 1,4-conjugate addition followed by a 5-exo-dig annulation and a 1,3-H shift to form furo[3,2-c]pyridin-4(5H)-ones. rsc.org Photoredox catalysis has also enabled the tandem cyclization of 1,5-dienes with α-keto acids and water to produce substituted pyrrolidinones, demonstrating a modern approach to initiating such cascades. rsc.org While not all examples lead directly to 1-methylpyrimidin-2(1H)-one, they establish a powerful strategic precedent for the construction of the core ring and its fused analogues through sequential, one-pot cyclization events.

The use of catalysts has revolutionized the synthesis of the pyrimidinone core, offering milder reaction conditions, higher yields, and improved selectivity compared to traditional uncatalyzed methods.

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions. Their use is a key tenet of green chemistry. researchgate.net In the context of pyrimidinone synthesis, Brønsted acids like p-toluenesulfonic acid (p-TsOH) have proven effective for the Biginelli reaction. rsc.org Benzoic acid has also been successfully employed as an inexpensive and non-toxic catalyst for the three-component synthesis of dihydropyrimidin-2-(1H)-one derivatives. researchgate.net

Metal Catalysis: Transition metal catalysts are widely used for their ability to facilitate a broad range of organic transformations.

Copper (Cu): Various copper(II) salts, such as Cu(OTf)₂, are effective Lewis acid catalysts for the one-pot synthesis of DHPMs. rsc.org Copper catalysis is also central to the azide-alkyne cycloaddition (CuAAC) or "click" reaction, which has been used to attach a triazole scaffold to a pre-formed N-propargylated pyridinone ring. bohrium.com

Iron (Fe): Iron(III) chloride (FeCl₃) is an inexpensive and environmentally benign Lewis acid that effectively catalyzes the one-pot MCR synthesis of amide-functionalized DHPM derivatives. rsc.org

Palladium (Pd): Palladium catalysts have been used to diastereoselectively synthesize spirofuran pyrimidinone compounds from aromatic aldehydes, urea, and alkynols. rsc.org

Rhodium (Rh): Rhodium/copper co-catalytic systems have been developed for unusual cascade reactions that involve multiple bond cleavages and formations to construct complex heterocyclic systems like pyrido[2,1-a]indoles. rsc.org

Table 2: Catalytic Systems for Pyrimidinone and Analogue Synthesis

| Catalyst Type sort | Example Catalyst sort | Application sort | Reference sort |

|---|---|---|---|

| Organocatalyst | Benzoic Acid / p-TsOH | Biginelli reaction for DHPMs | rsc.orgresearchgate.net |

| Metal Catalyst | Cu(OTf)₂ | One-pot synthesis of DHPMs | rsc.org |

| Metal Catalyst | FeCl₃ | Synthesis of amide-functionalized DHPMs | rsc.org |

| Metal Catalyst | Palladium | Diastereoselective synthesis of spirofuran pyrimidinones (B12756618) | rsc.org |

| Metal Catalyst | Rh/Cu | Cascade synthesis of pyrido[2,1-a]indoles | rsc.org |

Cascade Reaction Sequences and Tandem Cyclizations

Functionalization and Derivatization Strategies for this compound

Once the pyrimidinone core is formed, subsequent functionalization and derivatization are crucial for tuning its chemical properties and biological activity. These strategies involve the selective introduction or modification of functional groups on the heterocyclic ring.

Regioselective Substitution: The ability to introduce substituents at specific positions on the pyrimidinone ring is critical.

Bromination: The bromination of pyrimidin-2(1H)-one and its N-methyl derivatives occurs regioselectively at the C-5 position. The mechanism in aqueous sulfuric acid involves the rapid formation of an addition intermediate, followed by a slower, acid-catalyzed elimination to yield the 5-bromo substitution product. rsc.org Electrophilic brominating agents like N-bromosuccinimide (NBS) are commonly used for such transformations on aromatic and heteroaromatic rings. nih.gov

Chloromethylation: A chloromethyl group can be introduced, for example at the 3-position of 1-methylpyridin-2(1H)-one, via reaction with formaldehyde (B43269) and hydrochloric acid. This reactive chloromethyl moiety serves as a handle for further derivatization.

Functional Group Interconversion (FGI): FGI is the process of converting one functional group into another, a fundamental tactic in multistep organic synthesis. solubilityofthings.comimperial.ac.uk Once a group like a bromine atom or a chloromethyl group is installed on the pyrimidinone ring, it can be transformed into a variety of other functionalities. For example, a chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, or alkoxides to introduce new side chains. An alcohol can be converted to a better leaving group, like a sulfonate ester, or transformed into an alkyl halide, facilitating subsequent substitution reactions. ub.edu

The C-4 position of the pyrimidin-2(1H)-one ring is often unreactive towards direct nucleophilic attack. To facilitate substitution at this position, an activation strategy is required. One powerful method involves the conversion of the C4-carbonyl group (in the tautomeric form of a uracil-like precursor) into a highly reactive pyridinium (B92312) salt intermediate.

This strategy has been effectively demonstrated for 1-methyluracil (B15584) (1-methylpyrimidine-2,4(1H,3H)-dione), a close analogue of this compound. The uracil is first treated with an activating agent (e.g., phosphoryl chloride) in the presence of pyridine (B92270) to form a N-(1-methylpyrimidin-2-one-4-yl)-pyridinium chloride salt. cdnsciencepub.comresearchgate.net This pyridinium salt is highly susceptible to displacement by a wide range of nucleophiles under mild conditions. cdnsciencepub.comresearchgate.net This approach allows for the efficient synthesis of various 4-substituted pyrimidin-2(1H)-one derivatives. cdnsciencepub.com Among the nucleophiles used, mercaptoethanol and sodium azide (B81097) were found to be particularly reactive, leading to excellent yields of the corresponding 4-substituted products. cdnsciencepub.com

Table 3: Nucleophilic Substitution of a Pyrimidinyl-Pyridinium Salt Intermediate (2a)

| Nucleophile sort | Product sort | Yield (%) sort | Reference sort |

|---|---|---|---|

| Imidazole | 4-(Imidazol-1-yl)-1-methylpyrimidin-2(1H)-one | 94 | cdnsciencepub.com |

| Histidine | 4-(Histidin-N-yl)-1-methylpyrimidin-2(1H)-one | 40 | cdnsciencepub.com |

| 3-Chlorophenol | 4-(3-Chlorophenoxy)-1-methylpyrimidin-2(1H)-one | 85 | cdnsciencepub.com |

| Mercaptoethanol | 4-(2-Hydroxythioethyl)-1-methylpyrimidin-2(1H)-one | 96 | cdnsciencepub.com |

| Sodium Azide | 4-Azido-1-methylpyrimidin-2(1H)-one | 98 | cdnsciencepub.com |

Cycloaddition Reactions with this compound Acting as a Diene or Dienophile

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds with high regio- and stereoselectivity. libretexts.orglibretexts.org Among these, the [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone for the synthesis of six-membered rings by reacting a conjugated diene with a dienophile. libretexts.orgmdpi.com The pyrimidinone ring, with its conjugated π-system, possesses the potential to participate in such reactions, either as the four-electron diene component or, depending on its substituents, as the two-electron dienophile component.

While extensive research exists for the analogous 2(1H)-pyridones, which readily act as dienes in Diels-Alder reactions, specific examples involving this compound are less common in the literature. nih.gov Studies on 2(1H)-pyridones have shown they react with dienophiles like N-phenylmaleimide to yield isoquinuclidine derivatives. nih.gov The reactivity of these systems can be influenced by substituents and reaction conditions, such as high pressure. nih.gov The related 2H-pyran-2-ones are also well-documented dienes in Diels-Alder reactions, where cycloaddition with an alkene dienophile initially forms a bicyclic intermediate that can subsequently lose carbon dioxide. chim.it

In the context of pyrimidinone derivatives, their role as dienophiles has been noted. For instance, certain pyrimidone dienophiles have been shown to undergo Diels-Alder reactions with oxygenated 1,3-dienes, leading to new routes for substituted furans and dihydro-4-pyrones. acs.org Another synthetic strategy involves the retro-Diels-Alder reaction, where tricyclic pyrimidinone precursors, formed via a Diels-Alder reaction, undergo thermal cycloreversion to yield the target pyrimidinone and cyclopentadiene. beilstein-journals.orgresearchgate.net This method is efficient for introducing a double bond into the heterocyclic skeleton under controlled continuous-flow conditions. beilstein-journals.orgresearchgate.net

Photochemical cycloadditions offer an alternative pathway. The [2+2] photocycloaddition is particularly effective for creating strained four-membered rings. libretexts.org Research on the related compound, 1-methylpyridin-2(1H)-one, has demonstrated its participation in photocatalytic [2+2] cycloadditions with ethenesulfonyl fluoride, facilitated by a thioxanthen-9-one (B50317) photocatalyst, to produce cyclobutane-fused pyridinyl sulfonyl fluorides. researchgate.net This highlights a potential avenue for the functionalization of the this compound scaffold through similar photochemical methods.

Table 1: Examples of Cycloaddition Reactions with Pyridone and Pyrimidinone Systems

| Reaction Type | Heterocyclic System | Reactant Partner | Product Type | Citation |

|---|---|---|---|---|

| Diels-Alder [4+2] | 2(1H)-Pyridones | N-phenylmaleimide (Dienophile) | Isoquinuclidine derivatives | nih.gov |

| Diels-Alder [4+2] | Pyrimidone derivative (Dienophile) | 1-Acetoxy-3-methyl-1,3-butadiene (Diene) | Substituted furans and dihydro-4-pyrones | acs.org |

| Retro-Diels-Alder | Tricyclic pyrimidinones | Heat (Continuous flow) | Pyrimidinone derivatives | beilstein-journals.orgresearchgate.net |

| Photocatalytic [2+2] | 1-Methylpyridin-2(1H)-one | Ethenesulfonyl fluoride | Cyclobutane-fused pyridinyl sulfonyl fluorides | researchgate.net |

Rational Design of Novel Precursors and Synthetic Building Blocks for Pyrimidinone Frameworks

The rational design of novel precursors and synthetic building blocks is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse libraries of pyrimidinone frameworks with tailored properties. These building blocks are key starting materials that allow for systematic structural modifications to explore structure-activity relationships (SAR).

One successful strategy involves the use of trifluoromethylated building blocks to introduce the CF₃ group, which can enhance metabolic stability and binding affinity. ufsm.br For example, β-alkoxyvinyl trifluoromethyl ketones, prepared via trifluoroacetylation of enol ethers or acetals, serve as versatile precursors. ufsm.br Their cyclocondensation with urea in the presence of hydrochloric acid provides a direct route to 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones. ufsm.br This approach avoids the multi-step sequences often required for uracil synthesis. ufsm.br

Enaminones are another class of highly effective building blocks for constructing heterocyclic systems. mdpi.com Their reaction with various reagents allows for the assembly of complex fused pyrimidine rings. For instance, the reaction of an enaminone with aminothiouracil can yield pyrido[2,3-d]pyrimidin-4-one derivatives. mdpi.com This versatility makes enaminones valuable platforms for generating novel pyrimidinone-containing compounds for biological screening. mdpi.com

The synthesis of substituted pyrimidinones can also be achieved through the cyclocondensation of α-aminoamidines with various saturated carbonyl derivatives and their analogues. researchgate.net This method has been used to produce libraries of pyrimidinone and dihydropyrimidinone derivatives for evaluation as potential anticancer agents. researchgate.net

Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to pyrimidinone frameworks. The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones (DHPMs). These DHPMs can then serve as precursors for a wide range of further functionalized pyrimidinone derivatives intended for various therapeutic applications, including as anticancer agents. tandfonline.com For example, a 1,2,3,4-tetrahydropyrimidin-2-one derivative can be converted to a carbohydrazide, which then acts as a versatile intermediate for synthesizing a variety of five-membered heterocyclic rings appended to the pyrimidinone core. tandfonline.com

Table 2: Building Blocks and Precursors for Pyrimidinone Synthesis

| Building Block/Precursor | Synthetic Method | Resulting Pyrimidinone Framework | Citation |

|---|---|---|---|

| β-Alkoxyvinyl trifluoromethyl ketones | Cyclocondensation with urea | 6-Aryl-4-trifluoromethyl-2(1H)-pyrimidinones | ufsm.br |

| Enaminones | Reaction with aminothiouracil | Pyrido[2,3-d]pyrimidin-4-ones | mdpi.com |

| α-Aminoamidines | Cyclocondensation with carbonyl derivatives | Substituted pyrimidinones and dihydropyrimidinones | researchgate.net |

| Biginelli reaction products (DHPMs) | Further functionalization (e.g., conversion to carbohydrazide) | Pyrimidinones with appended heterocyclic rings | tandfonline.com |

Advanced Spectroscopic and Structural Elucidation Studies of 1 Methylpyrimidin 2 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and it provides detailed information about the chemical environment of individual atoms in 1-Methylpyrimidin-2(1H)-one.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons (N-CH₃) appear as a singlet at approximately 3.59 ppm. The protons on the pyrimidine (B1678525) ring exhibit characteristic shifts and coupling patterns. For instance, the proton at position 6 (H-6) is often observed as a doublet of doublets around 7.34 ppm, while the proton at position 4 (H-4) appears around 7.32 ppm. The proton at position 5 (H-5) typically resonates at a higher field, around 6.17 ppm, as a doublet of doublets. chemicalbook.com The specific chemical shifts can vary slightly depending on the solvent used. mpg.de

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| N-CH₃ | 3.59 | s (singlet) |

| H-4 | 7.32 | m (multiplet) |

| H-5 | 6.17 | m (multiplet) |

| H-6 | 7.34 | m (multiplet) |

Data sourced from ChemicalBook. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbon (C-2) is significantly deshielded and appears at a low field, typically around 161.5 ppm. The methyl carbon (N-CH₃) resonates at a much higher field, around 36.4 ppm. The carbons of the pyrimidine ring show distinct signals; for example, C-4 and C-6 are found at approximately 134.8 ppm and 120.7 ppm, respectively, while C-5 is observed around 114.4 ppm. echemi.com

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| N-CH₃ | 36.4 |

| C-2 | 161.5 |

| C-4 | 128.3 |

| C-5 | 114.4 |

| C-6 | 134.8 |

Data sourced from ECHEMI. echemi.com

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed. escholarship.orgyoutube.comsdsu.edumdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comemerypharma.com For this compound, COSY spectra would show correlations between adjacent ring protons (H-4 with H-5, and H-5 with H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This allows for the direct assignment of a carbon signal based on the chemical shift of the proton it is attached to. For example, the signal for C-4 would show a cross-peak with the signal for H-4.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the methyl protons (N-CH₃) would show a correlation to the C-2 and C-6 carbons, confirming the position of the methyl group.

Carbon-13 (<sup>13</sup>C) NMR Chemical Shift Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1670 cm⁻¹. echemi.com Other significant bands include C-H stretching vibrations of the methyl group and the aromatic ring, as well as C=C and C-N stretching vibrations within the pyrimidine ring.

Raman Spectroscopy : Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. acs.orgaps.orgoceanoptics.com The Raman spectrum would also show a prominent band for the carbonyl group and other vibrations of the pyrimidine ring, providing a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. mpg.dersc.org The electron impact (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. mpg.deechemi.com The fragmentation pattern provides clues about the structure; common fragmentation pathways for pyrimidine derivatives may involve the loss of small neutral molecules such as CO, HCN, or CH₃CN. tutorchase.comuab.edu

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netuhu-ciqso.es For this compound, a crystal structure analysis would confirm the planarity of the pyrimidine ring and provide exact measurements of the bond lengths and angles. iucr.org It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound. researchgate.netiucr.org

Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Properties

The electronic absorption characteristics of this compound are defined by its heterocyclic structure, which acts as a chromophore responsible for absorbing ultraviolet (UV) radiation. The absorption spectrum is primarily dictated by π → π* and n → π* electronic transitions within the pyrimidinone ring. The π → π* transitions, which are typically of high intensity, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital and are generally less intense.

Detailed research has revealed that the photophysical properties of this compound are profoundly influenced by the solvent environment. nih.govresearchgate.netrsc.org This sensitivity is a key aspect of its chromophoric behavior. Studies employing steady-state fluorescence and femtosecond transient absorption spectroscopy have demonstrated that the lifetime of the first excited singlet state (S1) is strongly dependent on the solvent used. nih.govresearchgate.netrsc.org For instance, the S1 lifetime varies significantly, ranging from 40 picoseconds in 1,4-dioxane (B91453) to 400 picoseconds in water. nih.govresearchgate.netrsc.org This variation indicates that both internal conversion and intersystem crossing are significant decay pathways, with the solvent having a more pronounced effect on the rate of internal conversion. nih.govrsc.org

The interaction with the solvent can also dictate the photochemical reaction pathways. researchgate.nettib.eu In solvents that are prone to donating hydrogen atoms, such as methanol, a high reaction quantum yield is observed. nih.govresearchgate.net This has been rationalized by a mechanism involving hydrogen abstraction from the solvent by the triplet state of this compound. nih.govtib.eu The compound serves as a minimal model for understanding the photophysics and photochemistry of more complex biological structures like (6-4) photolesions in DNA, where the pyrimidinone moiety is the primary chromophore absorbing in the UVA/UVB region. researchgate.netresearchgate.nettib.eu

The specific absorption maxima (λmax) are subject to the solvent's polarity and its ability to form hydrogen bonds, which can stabilize the ground and/or excited states to different extents, leading to solvatochromic shifts. While detailed molar absorptivity data is specific to experimental conditions, the general absorption profile is characterized by a strong band in the UV region. For example, upon UV irradiation (λ > 320 nm) in an argon matrix, the initial spectrum of this compound is observed to disappear almost completely, indicating a photoreaction. acs.org This reactivity underscores the importance of the compound's chromophoric properties in photochemical processes. acs.orgresearchgate.net

Table 1: Solvent-Dependent Photophysical Properties of this compound

| Solvent | S1 Lifetime (ps) | Consumption Quantum Yield (Φ) |

|---|---|---|

| Water | 400 | 0.003 |

| Acetonitrile | - | 0.02 |

| Methanol | - | 0.35 |

| 1,4-Dioxane | 40 | 0.24 |

Data sourced from studies on the photophysical and photochemical properties of this compound. nih.govrsc.org

Computational and Quantum Chemical Investigations of 1 Methylpyrimidin 2 1h One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of molecules. Studies on pyrimidine (B1678525) derivatives frequently employ DFT to predict geometries, orbital energies, and reactivity patterns. irjweb.comresearchgate.net

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium structure. This is achieved through geometry optimization. For molecules like 1-Methylpyrimidin-2(1H)-one, this process involves using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to find the minimum energy conformation on the potential energy surface. researchgate.netnih.gov The optimization ensures that there are no imaginary frequencies, confirming that the structure is a true minimum. irjweb.com The quality of the equilibrium geometry is a critical factor that influences the accuracy of all subsequent calculated properties. mdpi.com

The optimized structure of this compound features a planar pyrimidine ring. The methyl group attached to the nitrogen atom and the carbonyl group at the C2 position are key structural features. The precise bond lengths and angles determined by these calculations are essential for understanding intramolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Ring Structure (Note: This table presents typical bond lengths and angles for a pyrimidine ring system based on DFT calculations, as specific experimental or calculated values for this compound were not available in the provided sources.)

| Parameter | Bond/Angle | Typical Value (Å/°) |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.23 |

| N1-C2 | ~1.38 | |

| N1-C6 | ~1.37 | |

| N-CH3 | ~1.47 | |

| C4=C5 | ~1.34 | |

| Bond Angles (°) | C6-N1-C2 | ~121 |

| N1-C2-N3 | ~117 | |

| O=C2-N1 | ~121 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. numberanalytics.comirjweb.com In pyrimidine derivatives, the HOMO is often distributed over the ring, while the LUMO can be centered on specific atoms, indicating sites of potential interaction. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative for similar heterocyclic compounds and are used for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.35 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.10 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. dtic.mil The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. allsubjectjournal.com For this compound, the most negative potential is expected around the carbonyl oxygen atom, making it a primary site for electrophilic interaction. The nitrogen atoms in the ring also contribute to negative potential regions. Conversely, the hydrogen atoms of the methyl group and the ring would exhibit positive potential. researchgate.net

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. nih.gov These descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) or from the ionization potential (I) and electron affinity (A). researchgate.networldscientific.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the energy stabilization when the system acquires additional electronic charge.

These parameters are defined by the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Table 3: Calculated Global Reactivity Descriptors for this compound (Note: These values are calculated using the illustrative HOMO/LUMO energies from Table 2.)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.35 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.80 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.196 |

| Electrophilicity Index (ω) | 2.83 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Ab Initio Quantum Chemical Methods and Basis Set Selection Considerations

Ab initio quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation from "first principles," without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy by including electron correlation effects, though at a significantly higher computational cost than DFT. wikipedia.orgfaccts.de

The choice of a basis set is a critical aspect of any ab initio or DFT calculation. mit.edu A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. mdpi.com Common choices include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The selection involves a trade-off: larger basis sets provide more accurate results but require more computational resources. mit.edu For a molecule like this compound, a split-valence basis set with polarization and diffuse functions (e.g., 6-311++G(d,p)) is generally considered a good choice for obtaining reliable geometries and electronic properties. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical methods provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules, to generate a trajectory that reveals the molecule's dynamic nature. eurjchem.com

For this compound, MD simulations can explore its conformational landscape, identifying different stable or metastable shapes the molecule can adopt. It also provides insights into the flexibility of the pyrimidine ring and the rotation of the methyl group. Furthermore, by simulating the molecule in a solvent like water, MD can elucidate solute-solvent interactions, such as hydrogen bonding patterns, which are crucial for understanding its properties in a biological or chemical system. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

For related heterocyclic compounds, researchers frequently employ DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to calculate spectroscopic parameters. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov Theoretical values are then correlated with experimental data, often obtained in solvents like DMSO-d₆ or CDCl₃, to confirm the molecular structure. nih.govresearchgate.net For instance, studies on various substituted pyridinones and pyrimidinones (B12756618) report detailed assignments of proton and carbon signals. nih.govmdpi.comrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated to identify the vibrational modes of a molecule. These calculated frequencies are often scaled to correct for anharmonicity and computational approximations, and then compared with experimental FT-IR spectra. nih.gov This comparison helps in assigning specific absorption bands to functional group vibrations, such as C=O, C-N, and C-H stretching and bending modes. mdpi.comnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net These calculations predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, such as n → π* or π → π*. The results are then compared with experimental UV-Vis spectra recorded in various solvents to understand the electronic properties of the molecule. researchgate.netrsc.org

Although these methodologies are standard, specific data tables comparing the theoretical and experimental spectroscopic parameters for this compound could not be compiled due to a lack of published findings.

Investigation of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties in organic molecules, particularly those with π-conjugated systems like pyrimidinones, is a significant area of materials science research. Computational methods are essential for predicting NLO behavior.

The key parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), are typically calculated using DFT methods. rsc.org A high hyperpolarizability value suggests that a molecule has potential for use in NLO applications, such as optical switching and frequency conversion. acs.org

Research on various pyrimidine derivatives has shown that they can possess significant NLO properties. nih.govacs.org For example, studies on other complex pyrimidine systems have reported calculated first hyperpolarizability values, indicating their potential as NLO materials. rsc.org However, specific computational studies detailing the NLO properties of this compound are absent from the available literature.

Chemical Reactivity and Mechanistic Pathways of 1 Methylpyrimidin 2 1h One

Intrinsic Reactivity of the Pyrimidinone Ring System

The chemical behavior of 1-methylpyrimidin-2(1H)-one is fundamentally dictated by the inherent electronic characteristics of its pyrimidinone core. The structure incorporates several key features that govern its reactivity. These include a cyclic amide (lactam) functionality, an electron-rich double bond, and two nitrogen atoms with differing electronic environments. This arrangement creates a unique electronic profile that determines the compound's reactivity patterns.

The pyrimidinone ring system in this compound contains both electron-donating and electron-withdrawing features. The methyl group at the N1 position is electron-donating, while the carbonyl group at the C2 position is strongly electron-withdrawing. This push-pull electronic arrangement influences the aromaticity and the electron density at various positions of the ring, making it susceptible to attack by both electrophiles and nucleophiles at specific sites. The presence of the carbonyl group and the ring nitrogen atoms also allows for various intermolecular interactions. The unique electronic environment established by these functional groups is a primary determinant of the compound's reactivity. vulcanchem.com

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preferential formation of one stereoisomer over others, are critical aspects of the chemical transformations involving this compound and related pyrimidinones (B12756618). mdpi.com

In electrophilic substitution reactions , such as bromination, the attack typically occurs at the electron-rich C5 position of the pyrimidinone ring. rsc.orgresearchgate.net This high regioselectivity is a consequence of the electronic distribution within the ring system.

In nucleophilic substitution reactions , particularly on halogenated derivatives, the position of the leaving group dictates the regioselectivity. For instance, in 4-chloro-1-methylpyrimidin-2(1H)-one, nucleophilic attack occurs at the C4 position. vulcanchem.com Similarly, for 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, substitution can occur at either the C4 or C5 position depending on the nucleophile and reaction conditions. The presence of a fluorine atom at the 5-position has been shown to accelerate nucleophilic substitution in 1-methyl isomers. researchgate.net

Stereoselectivity is prominent in cycloaddition reactions. For example, the Diels-Alder reaction of 2(1H)-pyridones, which are structurally analogous to pyrimidinones, can proceed with high stereoselectivity, leading to specific diastereomers. nih.gov The relative orientation of the reacting molecules in the transition state, often designated as endo or exo, determines the stereochemical outcome of the product. wikipedia.org In some reactions, such as those involving the formation of dihydrooxazolopyrimidinium derivatives from N-allyl substituted pyrimidine-2,4-diones, a mixture of stereoisomers may be formed. nih.gov The ability to control both regio- and stereoselectivity is crucial for the targeted synthesis of complex molecules derived from the pyrimidinone scaffold. koreascience.krmsu.eduyoutube.com

Detailed Mechanistic Investigations of Key Reactions

The bromination of this compound and its derivatives has been a subject of detailed mechanistic study. Research has shown that the bromination at the 5-position in aqueous sulfuric acid does not proceed through a simple electrophilic substitution. Instead, the mechanism involves a multi-step process. rsc.orgresearchgate.net

The reaction begins with a rapid and irreversible formation of an addition intermediate, specifically a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine. researchgate.netcdnsciencepub.comcdnsciencepub.com This adduct is then converted to the final 5-bromopyrimidinone product through a slow, acid-catalyzed elimination (dehydration) step. rsc.orgresearchgate.net The presence of N-methyl groups on the pyrimidinone ring facilitates the reaction. cdnsciencepub.com If an excess of bromine is used, the 5-bromo product can react further to yield a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine derivative. researchgate.netcdnsciencepub.comcdnsciencepub.com

The proposed mechanistic pathway is summarized below:

Rapid Addition: this compound reacts with bromine to form a covalent adduct.

Slow Elimination: This intermediate undergoes a slow, acid-catalyzed elimination of water to yield the aromatic 5-bromo-1-methylpyrimidin-2(1H)-one.

This addition-elimination mechanism is a key feature of the halogenation of N-methylated pyrimidinones in acidic aqueous solutions. acs.org

Table 1: Mechanistic Steps in the Bromination of N-Methylated Pyrimidinones

| Step | Description | Key Characteristics | Reference |

|---|---|---|---|

| 1 | Rapid adduct formation | Involves reaction with bromine to form a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate. This step is typically fast and irreversible. | researchgate.netcdnsciencepub.com |

| 2 | Slow acid-catalyzed elimination | The adduct undergoes slow dehydration, catalyzed by acid, to form the final 5-bromopyrimidinone product. This is often the rate-determining step. | rsc.orgresearchgate.net |

| 3 | Further reaction (optional) | In the presence of excess bromine, the initial product can react further to form dibrominated species. | cdnsciencepub.comcdnsciencepub.com |

Nucleophilic reactions are fundamental to the functionalization of the this compound scaffold. These reactions proceed via nucleophilic addition or substitution, depending on the substrate and conditions.

Nucleophilic substitution is a common reaction for halogenated pyrimidinones. The mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing a halogen (the leaving group). ibchem.comgacariyalur.ac.insavemyexams.com For example, the chlorine and bromine atoms on derivatives like 4-bromo-5-chloro-1-methylpyridin-2(1H)-one can be displaced by various nucleophiles. The reaction generally follows a standard nucleophilic aromatic substitution (SNAr) pathway, where the nucleophile attacks the ring to form a negatively charged intermediate (a Meisenheimer complex), which then expels the halide ion to restore aromaticity. The efficiency and regioselectivity of these substitutions are influenced by the nature of the halogen, the nucleophile, and the solvent.

Nucleophilic addition can occur across the C=N or C=C double bonds of the pyrimidinone ring, particularly when activated by electron-withdrawing groups or in the presence of strong nucleophiles. This can lead to the formation of non-aromatic intermediates which may subsequently undergo further reactions. For instance, intramolecular nucleophilic addition is a key step in certain copper-catalyzed cyclization reactions leading to the formation of fused heterocyclic systems. beilstein-journals.org

The pyrimidinone ring system, particularly in its pyridinone analogue, can participate as a diene component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.govwikipedia.orgnumberanalytics.com This reaction provides a powerful method for constructing complex polycyclic structures.

In a typical Diels-Alder reaction, this compound would act as the 4π-electron component (diene), reacting with a 2π-electron component (dienophile) to form a bicyclic adduct. wikipedia.org The mechanism is generally concerted, meaning all bond-forming and bond-breaking occurs in a single transition state. wikipedia.org The regiochemistry and stereochemistry of the cycloaddition are governed by the electronic properties and steric interactions of the diene and dienophile. nih.gov

Research on the related 1-methyl-2(1H)-pyridinone has shown it undergoes cycloaddition with alkynes, postulating the intermediate formation of a spiro-oxete ring compound. doi.org Other studies have examined intramolecular photocycloaddition reactions of 1-(ω-alkenyl)pyridin-2(1H)-ones, where the regioselectivity is dependent on the length of the connecting methylene (B1212753) chain. jst.go.jp Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also possible, expanding the synthetic utility of this reaction type. wikipedia.org

Transition metal catalysis offers a versatile platform for modifying the this compound structure through reactions like cross-coupling and imine hydrolysis.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming new carbon-carbon bonds. lmaleidykla.lt In the context of pyrimidinones, these reactions typically involve a halogenated or triflate-substituted pyrimidinone as the electrophilic partner. The general catalytic cycle for a Suzuki reaction involves:

Oxidative Addition: The Pd(0) catalyst adds to the pyrimidinone-halide bond, forming a Pd(II) intermediate.

Transmetalation: A boron-based nucleophile (organoboron reagent) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

These reactions often proceed with high regioselectivity and under mild conditions, tolerating a wide range of functional groups. lmaleidykla.lt Iron-catalyzed cross-coupling reactions have also been developed, using ligands such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). mdpi.com

Metal-Catalyzed Imine Hydrolysis: While not a direct reaction of this compound itself, metal-catalyzed hydrolysis is relevant for derivatives containing imine functionalities. The mechanism of imine hydrolysis can be significantly influenced by the presence of a metal catalyst. nih.gov One proposed mechanism involves the coordination of the imine nitrogen to the metal center. researchgate.netnih.gov This coordination increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. nih.gov For example, in a palladium-catalyzed Suzuki coupling of an imine-containing substrate, the palladium can become electrophilic after oxidative addition, which in turn makes the imine group more electron-deficient and prone to hydrolysis. nih.gov This can sometimes be an unwanted side reaction but can also be harnessed for specific synthetic transformations. rsc.org

Cycloaddition Mechanisms (e.g., Diels-Alder reactions)

Electronic and Steric Effects of Substituents on Reaction Pathways

The reactivity of the this compound core is significantly influenced by the electronic properties and steric bulk of substituents attached to the pyrimidine (B1678525) ring. These factors dictate the regioselectivity and rate of chemical transformations by altering the electron density of the ring and controlling access to reactive sites.

Electronic Effects:

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their placement on the pyrimidine ring can either activate or deactivate the ring towards certain reactions. scribd.com

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., methyl) or alkoxy moieties increase the electron density of the ring, making it more susceptible to electrophilic attack. This activation effect is particularly pronounced for substitution at the C5 position.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (e.g., -Br, -Cl) decrease the electron density of the ring. scribd.com This deactivation makes electrophilic substitution more difficult. However, EWGs are crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. orgosolver.com For instance, the bromine atom at the C4 position in 4-bromo-1-methylpyridin-2(1H)-one makes this carbon electrophilic and susceptible to nucleophilic substitution. vulcanchem.com

A key reaction pathway governed by electronic effects is Directed ortho Metalation (DoM) . This process involves the deprotonation of a C-H bond positioned ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The carbonyl oxygen at the C2 position of this compound can act as a DMG, directing lithiation to the C6 position. The presence of other substituents can modulate this effect. For instance, the treatment of certain alkoxy or acylaminopyrimidines with a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by quenching with an electrophile, yields the corresponding 5-substituted pyrimidines. researchgate.net

Steric Effects:

Steric hindrance, the spatial arrangement and bulk of atoms, can prevent or slow down reactions by physically impeding the approach of a reagent to the reactive site. numberanalytics.com

In the context of this compound, a bulky substituent at the C4 or C6 position can hinder reactions at the neighboring C5 position.

Conversely, steric effects can be strategically employed to direct reactions. In photochemical reactions, for example, the presence of a methyl group at the C5 position in N-(1,5-dimethylpyrimidin-2-one)pyridinium chloride completely inhibits the photochemical ring contraction that is observed in the unsubstituted N-(1-methylpyrimidin-2-one)pyridinium analogue. cdnsciencepub.comresearchgate.net This highlights how a seemingly small steric change can completely alter a mechanistic pathway.

Research into the synthesis of diversely substituted pyridin-2(1H)-ones has shown that even the methylation of an indole (B1671886) nitrogen, a modification distant from the main ring, can result in lower potency in biological assays, suggesting a subtle interplay of steric and electronic effects influencing molecular interactions. nih.gov

The following tables provide research data illustrating how different substituents affect specific reaction outcomes for the pyrimidinone and related pyridinone systems.

Table 1: Effect of C5-Substituent on Nucleophilic Substitution at C4

This table shows the reactivity of 1,5-disubstituted pyrimidin-2(1H)-one pyridinium (B92312) salts with various nucleophiles. The high yields across different nucleophiles demonstrate the powerful activating effect of the pyridinium group at C4, while the C5-substituent (H or CH₃) shows minimal impact on the yield of these specific substitution reactions under mild conditions.

| C5-Substituent (R) | Nucleophile | Product | Yield (%) | Reference |

| H | Morpholine | 4-Morpholino-1-methylpyrimidin-2(1H)-one | 91 | cdnsciencepub.com |

| CH₃ | Morpholine | 4-Morpholino-1,5-dimethylpyrimidin-2(1H)-one | 90 | cdnsciencepub.com |

| H | Sodium Azide (B81097) | 4-Azido-1-methylpyrimidin-2(1H)-one | 95 | cdnsciencepub.com |

| CH₃ | Sodium Azide | 4-Azido-1,5-dimethylpyrimidin-2(1H)-one | 96 | cdnsciencepub.com |

| H | Mercaptoethanol | 4-(2-Hydroxythioethyl)-1-methylpyrimidin-2(1H)-one | 93 | cdnsciencepub.com |

| CH₃ | Mercaptoethanol | 4-(2-Hydroxythioethyl)-1,5-dimethylpyrimidin-2(1H)-one | 92 | cdnsciencepub.com |

Table 2: Influence of Substituents on Photochemical Ring Contraction

This table demonstrates the critical role of substituents in determining the pathway of photochemical reactions. A pyridinium substituent at C4 is necessary to enable the reaction, but additional substitution at C5 or with other heterocyclic groups prevents the ring contraction.

| Compound | Substituent at C4 | Substituent at C5 | Outcome of Photolysis (λ > 300 nm) | Reference |

| N-(1-methylpyrimidin-2-one-4-yl)pyridinium chloride | Pyridinium | H | Ring contraction to imidazolinone products | cdnsciencepub.comresearchgate.net |

| N-(1,5-dimethylpyrimidin-2-one-4-yl)pyridinium chloride | Pyridinium | CH₃ | No ring contraction | cdnsciencepub.comresearchgate.net |

| 4-(3-methylimidazolium-1-yl)-1-methylpyrimidin-2(1H)-one | 3-methylimidazolium | H | No ring contraction | cdnsciencepub.comresearchgate.net |

| 4-(1,2,4-triazol-1-yl)-1-methylpyrimidin-2(1H)-one | 1,2,4-triazol-1-yl | H | No ring contraction | cdnsciencepub.comresearchgate.net |

Advanced Applications of 1 Methylpyrimidin 2 1h One in Chemical Synthesis and Catalysis

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The pyrimidinone core is a privileged structure in medicinal chemistry and materials science, frequently employed as a fundamental building block for constructing more elaborate molecular architectures. nih.govresearchgate.net Functionalized derivatives of 1-methylpyrimidin-2(1H)-one are particularly valuable as versatile intermediates. For example, halogenated analogs serve as key synthons in a variety of coupling reactions. 4-Bromo-1-methylpyridin-2(1H)-one, a closely related pyridinone analog, is noted for its utility in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, which are essential for forming new carbon-carbon bonds. nih.gov The bromine atom acts as an excellent leaving group, enabling the introduction of diverse functionalities. nih.gov

Similarly, derivatives like 3-(chloromethyl)-1-methylpyridin-2(1H)-one are recognized as versatile intermediates for synthesizing complex organic molecules, including pharmaceutical compounds and advanced polymers. sciencescholar.us The reactive chloromethyl group is susceptible to nucleophilic substitution, allowing for straightforward functionalization. sciencescholar.us The strategic placement of such reactive handles on the stable pyrimidinone or pyridinone ring allows chemists to build molecular complexity in a controlled and predictable manner, highlighting the scaffold's importance in synthetic organic chemistry. nih.govsciencescholar.usfluorochem.co.uk The structural diversity achievable through modifications of the pyrimidinone scaffold demonstrates its versatility in creating compounds with a wide range of physicochemical properties and potential applications. researchgate.net

Pyrimidinone-Mediated and -Promoted Chemical Transformations

Beyond its role as a structural component, the pyrimidinone ring can actively mediate and promote chemical reactions. A significant application is in asymmetric synthesis, where pyrimidinone-based chiral auxiliaries have been developed to control the stereochemical outcome of reactions. For instance, (S)-4-Isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one has been successfully used as a chiral auxiliary in asymmetric aldol (B89426) and alkylation reactions, yielding products with high stereoselectivity. impactfactor.org In these transformations, the pyrimidinone auxiliary directs the approach of reagents, leading to the preferential formation of one stereoisomer. impactfactor.org

The inherent reactivity of the this compound ring itself has also been exploited. Under UV irradiation, 1-methyl-2(1H)-pyrimidinone undergoes a Norrish type I α-cleavage, a photochemical reaction that results in the opening of the heterocyclic ring to form a conjugated isocyanate. nih.gov This transformation demonstrates that the pyrimidinone core is not merely an inert scaffold but can participate directly in chemical reactions under specific energetic conditions. nih.gov Furthermore, the broader class of pyrimidinones (B12756618) is famously synthesized via multicomponent reactions like the Biginelli reaction, which itself showcases the ring's accessibility and importance in generating molecular diversity. nih.govd-nb.info

Applications in Catalysis and Ligand Design

The nitrogen and oxygen atoms within the pyrimidinone ring provide ideal coordination sites for metal ions, making the scaffold a prime candidate for ligand design in transition metal catalysis.

The development of ligands derived from pyrimidinone and its analogs, such as pyridinones and other N-heterocycles, is a key area of research in catalysis. nih.gov These ligands often feature phosphine (B1218219) or N-heterocyclic carbene (NHC) functionalities, which are known for their strong electron-donating properties that stabilize metal centers. nih.gov For example, phosphine ligands bearing a pyrimidine (B1678525) or pyridine (B92270) moiety can be synthesized by reacting a halogenated precursor with a phosphide (B1233454) source, creating versatile P,N-type ligands. d-nb.infonih.govresearchgate.net

A notable class of related ligands are N-(1-methylpyridin-4(1H)-ylidene)amines (PYEs), which are synthesized from N-methylated chloropyridinium salts. tubitak.gov.trresearchgate.net These neutral N-donor ligands are electronically flexible and comparable to NHCs and phosphines, making them excellent candidates for use in catalysis. tubitak.gov.tracs.org The synthesis of these ligands is often straightforward, allowing for the tuning of their steric and electronic properties by varying the substituents. tubitak.gov.tr While direct examples for this compound are less common in the literature, the principles established with these closely related analogs provide a clear blueprint for the design of pyrimidinone-based ligands.

The efficacy of ligands is determined by their performance in catalytic reactions. The Heck-Mizoroki reaction, a palladium-catalyzed C-C bond formation, is a standard benchmark for evaluating new ligand systems. mdpi.comorganic-chemistry.org Ligands derived from the analogous N-(1-methylpyridin-4(1H)-ylidene)amine (PYE) scaffold have been shown to act as effective co-catalysts for palladium acetate (B1210297) in the Heck-Mizoroki reaction, significantly improving catalytic activity. nih.govtubitak.gov.trresearchgate.net

The high electron-donating ability of these ligands facilitates the oxidative addition of aryl halides to the palladium center, which is often the rate-determining step of the catalytic cycle. nih.govtubitak.gov.tr Control experiments have demonstrated that in the absence of these N-donor ligands, the yield of the coupled product is extremely low, confirming their crucial role in the catalytic system. tubitak.gov.tr The performance of these ligands can be optimized by modifying their structure and the reaction conditions, such as the base, solvent, and catalyst-to-ligand ratio. tubitak.gov.trresearchgate.net

Table 1: Performance of PYE-Type Ligands in the Pd-Catalyzed Heck-Mizoroki Reaction This table summarizes findings for N-(1-methylpyridin-4(1H)-ylidene)amine (PYE) ligands, which are structural analogs of potential pyrimidinone-based ligands.

| Ligand Type | Reaction | Metal Precursor | Key Finding | Reference |

|---|---|---|---|---|

| N-(1-methylpyridin-4(1H)-ylidene)amines (PYEs) | Heck-Mizoroki Coupling | Pd(OAc)₂ | Significantly enhances the catalytic activity of palladium acetate. The electron-rich nature of the ligand facilitates the key oxidative addition step. | tubitak.gov.trresearchgate.net |

| Pro-PYE Ligands | Heck-Mizoroki Coupling | Pd(OAc)₂ | Act as effective co-catalysts, enhancing the catalytic activity under diverse reaction conditions. | nih.govrsc.org |

| PYA Ligands (N-[1-Alkylpyridin-4(1H)-ylidene]amides) | Heck-Mizoroki & Suzuki-Miyaura Coupling | Pd(II) complex | A new class of strongly electron-donating neutral N-donor ligands that successfully catalyze cross-coupling reactions. | acs.org |

The pyrimidinone ring and its derivatives are effective chelating agents, capable of binding to metal ions through their heteroatoms. The coordination behavior of the closely related analog 1-methylpyrimidine-2-thione, where the carbonyl oxygen is replaced by sulfur, has been studied extensively. rsc.org This ligand demonstrates remarkable versatility in its coordination modes with first-row transition metals. rsc.org

In some complexes, such as with Mn(II) and Co(II), the ligand coordinates in a monodentate fashion through its nitrogen atom, forming tetrahedral [ML₄]²⁺ ions. rsc.org In other cases, it acts as a bidentate N,S-chelating agent, forming complexes like [CoL₃][ClO₄]₂ and ML₂X₂ (where M = Co, Ni). rsc.org This ability to engage in different binding modes highlights the flexible coordination chemistry of the 1-methylpyrimidine ring system. rsc.org The resulting complexes exhibit various geometries, including tetrahedral and distorted octahedral, which have been characterized using X-ray crystallography and spectroscopic methods. rsc.orgresearchgate.netnih.gov The fundamental N,O- or N,S-bidentate chelate ring is a common feature in the coordination chemistry of pyridinones and pyrimidinones, forming stable complexes with a variety of metal ions. researchgate.netsmolecule.com

Table 2: Coordination Properties of 1-Methylpyrimidine-2-thione (A Structural Analog)

| Metal Ion | Complex Stoichiometry | Coordination Mode | Deduced Geometry | Reference |

|---|---|---|---|---|

| Mn(II), Co(II), Zn(II) | [ML₄][ClO₄]₂·2Me₂CO | Monodentate (N-coordination) | Tetrahedral | rsc.org |

| Co(II) | [CoL₃][ClO₄]₂ | Bidentate (N,S-chelation) | Octahedral | rsc.org |

| Mn(II), Co(II), Ni(II) | ML₂X₂ (X = Cl, Br) | Bidentate (N,S-chelation) | Distorted Octahedral/Tetrahedral | rsc.org |

| Cu(II) | [CuLX₂] (X = Cl, Br) | Bidentate (N,S-chelation) | Not specified | rsc.org |

| Cu(I) | Cu₂L₃X₂ (X = ClO₄, BF₄) | Bridging/Chelating | Not specified | rsc.org |

Performance Evaluation in Metal-Catalyzed Organic Reactions (e.g., Heck-Mizoroki Cross-Coupling[6][7])

Molecular Recognition and Interaction Mechanisms (based on computational studies)

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating how pyrimidinone-based molecules interact with biological macromolecules at an atomic level. nih.govnih.gov These in silico studies provide insights into the binding modes, affinities, and interaction forces between a ligand and its target protein or nucleic acid, without implying any clinical relevance. nih.govsciencescholar.us

Molecular docking simulations with pyrimidinone derivatives have been used to predict their binding orientation within the active sites of various enzymes, such as kinases and proteases. sciencescholar.usnih.govrsc.org These studies often reveal that the pyrimidinone scaffold can form key hydrogen bonds through its carbonyl group and ring nitrogens with amino acid residues in the protein's binding pocket. impactfactor.org Additionally, the aromatic nature of the pyrimidinone ring allows for favorable π-π stacking and hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. nih.govimpactfactor.org For example, docking studies of dihydropyrimidinone derivatives with Mycobacterium tuberculosis thymidylate kinase showed promising binding energies and interactions within the enzyme's active site. sciencescholar.us Similarly, computational analysis of pyrimidinone-based inhibitors of Ubiquitin Specific Protease 7 (USP7) helped to rationalize their binding affinities. researchgate.net MD simulations further complement these static docking pictures by providing information on the stability of the ligand-protein complex over time. rsc.org

Table 3: Summary of Computational Studies on Pyrimidinone Derivatives and Their Macromolecular Interactions

| Pyrimidinone Derivative Class | Macromolecular Target | Computational Method | Key Interaction Findings (Non-Clinical) | Reference |

|---|---|---|---|---|

| Dihydropyrimidinones (DHPMs) | Mycobacterium TB Thymidylate Kinase | Molecular Docking (Glide) | Analysis of docking scores and binding energies to predict inhibitory potential. | sciencescholar.us |

| Pyrimidinone-Triazole Hybrids | Viral Proteins | Molecular Docking | The pyrimidinone ring's C=O and NH groups facilitated hydrogen bonding and hydrophobic interactions with key amino acids. | impactfactor.org |

| General Pyrimidinone Derivatives | CDK8 Protein | Molecular Docking | Identified moderate to good docking scores within the protein's binding pocket. | nih.gov |

| Pyrimidinone-based Inhibitors | Ubiquitin Specific Protease 7 (USP7) | Molecular Docking, MM/PB(GB)SA, Umbrella Sampling | Evaluated various methods for predicting binding affinity; identified differences in dissociation pathways for strong vs. weak binders. | researchgate.net |

| Dihydropyrimidinone (DHPM) Derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking, Molecular Dynamics (MD) | Identified stable interactions with active site amino acid residues and estimated binding free energy. | rsc.org |

| Pyrimidinone Schiff Bases | Human Inducible Nitric Oxide Synthase (HINOS) | Molecular Docking (AutoDock) | Validated radical scavenging ability through ligand-protein binding studies, identifying π-π stacked and π-alkyl forces with the pyrimidinone nucleus. | nih.gov |

Future Research Directions and Emerging Trends in 1 Methylpyrimidin 2 1h One Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly practices, a trend that is strongly influencing the synthesis of 1-Methylpyrimidin-2(1H)-one and its derivatives. Future research is focused on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.